Sulfamoyldapsone

Description

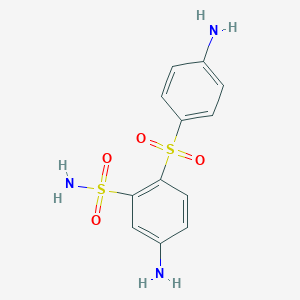

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZPLYBLBIKFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170089 | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17615-73-5 | |

| Record name | 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17615-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SDDS | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SDDS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamoyldapsone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Mechanistic Investigations of Sulfamoyldapsone

In Vitro Studies on Cellular Targets and Activities

The antimicrobial effectiveness of compounds like Sulfamoyldapsone is quantified using in vitro microbial cell culture systems. nih.gov These controlled laboratory experiments are fundamental to determining a drug's spectrum of activity and potency against various microorganisms. A key metric derived from these studies is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the antimicrobial agent required to prevent the visible growth of a specific bacterium. nih.gov

In these assays, bacteria such as Chlamydia trachomatis or Pseudomonas aeruginosa are exposed to serial dilutions of the antimicrobial in a growth medium. nih.govnih.gov For example, studies have determined the MIC for various sulfonamides against different bacterial immunotypes, showing a range of efficacy. nih.gov These systems allow researchers to assess how factors like protein content in the culture medium might influence bacterial attachment and drug effectiveness. nih.gov Such in vitro models are crucial for the initial screening and characterization of new antimicrobial agents before further preclinical development. researchgate.net

Table 2: Example of In Vitro Antimicrobial Susceptibility Data for a Sulfonamide This table is a representative example based on findings for sulfisoxazole, demonstrating the type of data generated in cell culture efficacy studies. Data for this compound itself is limited in the public search results, but this illustrates the methodology.

| Organism | Antimicrobial Agent | Minimum Inhibitory Concentration (MIC) for Complete Inhibition (µg/mL) | Reference |

|---|

Beyond their antimicrobial roles, some sulfones have been investigated for potential anti-inflammatory properties. These immunomodulatory effects are explored in vitro using cellular models, typically involving immune cells like macrophages. frontiersin.orgnih.gov In these experiments, cells such as the RAW 264.7 macrophage cell line are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov

Researchers then introduce the compound of interest to assess its ability to modulate this response. Key parameters measured include the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6). nih.govfrontiersin.org The underlying mechanism often involves the drug's effect on critical inflammatory signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway. frontiersin.orgnih.gov For instance, a compound might be observed to decrease the production of pro-inflammatory mediators when co-administered with LPS, indicating an anti-inflammatory effect at the cellular level. nih.gov These studies help to elucidate whether a drug has secondary therapeutic potential beyond its primary function. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Dapsone (B1669823) |

| Para-aminobenzoic acid (PABA) |

| Dihydrofolic acid (DHF) |

| Tetrahydrofolic acid (THF) |

| Sulfisoxazole |

| Lipopolysaccharide (LPS) |

| Nitric oxide (NO) |

| Prostaglandin E2 (PGE2) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

Characterization of Target Specificity and Selectivity in Preclinical Contexts

No specific studies were found that characterized the molecular targets of this compound. While it can be inferred from its structure that it may target folate synthesis similar to other sulfonamides, there is no direct experimental evidence or data on its binding affinity, enzyme inhibition constants (Kᵢ), or its selectivity for microbial versus mammalian enzymes.

In Vivo Preclinical Models for Biological Activity

Development and Validation of Animal Models for Antimicrobial Research

The scientific community utilizes a variety of animal models to evaluate antimicrobial agents, with murine models being the most common for early discovery due to their reliability and the availability of established protocols. nih.gov These models, such as the neutropenic thigh or lung infection models, are crucial for establishing the relationship between drug exposure and efficacy. nih.gov However, no publications were identified that specifically describe the development or validation of such models for the express purpose of studying this compound.

Assessment of Broad-Spectrum Antimicrobial Activity in Preclinical Settings

While sulfonamides generally possess broad-spectrum activity, the specific in vivo antimicrobial spectrum for this compound is not documented. Preclinical assessments would typically involve testing the compound against a panel of clinically relevant pathogens in infection models to determine its efficacy. Data tables from such studies, showing outcomes like the reduction in bacterial load or survival rates in animal models, are not available for this compound.

Exploration of Anti-inflammatory Potentials in Animal Models

The anti-inflammatory potential of the parent compound, dapsone, has been demonstrated in models of acute and chronic inflammation, such as adjuvant-induced arthritis and carrageenan-induced paw edema. nih.gov These studies suggest mechanisms that may involve the inhibition of lysosomal enzymes. nih.gov However, there are no corresponding studies that explore whether this compound possesses similar or distinct anti-inflammatory properties in established animal models.

Pharmacodynamic Profiling in Preclinical Systems

Pharmacodynamic (PD) studies in preclinical systems are essential to determine the relationship between the drug concentration and its pharmacological effect. These studies help identify key PD indices (e.g., AUC/MIC, Cmax/MIC) that correlate with efficacy. A critical review of animal model pharmacokinetics and pharmacodynamics highlights their importance in characterizing antimicrobials. nih.gov Unfortunately, no specific in vivo pharmacodynamic data for this compound, which would be necessary to construct dose-response curves or define efficacy targets, could be located in the reviewed literature.

Advanced Synthetic Methodologies for Sulfamoyldapsone and Analogues

Rational Design Principles for Sulfamoyldapsone Scaffolds

The concept of a molecular scaffold is central to modern medicinal chemistry, providing a core structure upon which various functional groups can be systematically arranged to create new molecules with desired properties. mdpi.com In the context of this compound, the diaryl sulfone core acts as the primary scaffold. The rational design of analogues involves the strategic modification of this scaffold to optimize its chemical and biological characteristics.

Design principles often focus on modifying key interaction points. For this compound, this includes the two amino groups and the sulfamoyl (-SO₂NH₂) moiety. Chemists can apply several strategies:

Bioisosteric Replacement: The sulfamoyl group or the primary amino groups can be replaced with other functional groups that have similar electronic and steric properties (bioisosteres), such as carboxyl or phosphonate (B1237965) groups. researchgate.net This can alter the molecule's binding affinity, solubility, and metabolic stability.

Structural Modification: Introducing substituents on the aromatic rings can influence the molecule's conformation and electronic distribution. This is a common strategy to enhance target specificity or modulate pharmacokinetic properties.

Solubility Enhancement: The inherent properties of the scaffold can be tailored by adding polar groups, such as hydroxyls or polyethylene (B3416737) glycol (PEG) chains, to improve aqueous solubility, which is a critical factor for many applications. mdpi.com

The goal of this rational design process is to systematically explore the chemical space around the core scaffold, leading to the development of analogues with improved performance characteristics. nih.govnih.gov This approach relies on a deep understanding of structure-activity relationships (SAR), where changes in molecular structure are correlated with changes in activity. rsc.org

Key Synthetic Pathways and Reaction Schemes for this compound

The synthesis of diaryl sulfones like this compound can be achieved through several established chemical routes. The most common methods involve either the formation of the sulfone bridge between two aromatic rings or the pre-construction of the diaryl sulfone followed by functional group manipulation.

A plausible synthetic pathway for this compound (N-[4-[(4-aminophenyl)sulfonyl]phenyl]sulfamide) would involve the coupling of a sulfonyl-containing precursor with an appropriate aniline (B41778) derivative. A general scheme often starts with the oxidation of a diaryl sulfide (B99878) or involves a Friedel-Crafts-type sulfonylation reaction. wikipedia.org

Table 1: Key Synthetic Reactions for Diaryl Sulfone Formation

| Reaction Type | Description | Typical Reagents | Key Feature |

|---|---|---|---|

| Sulfide Oxidation | A two-step oxidation of a thioether (sulfide) first to a sulfoxide (B87167) and then to a sulfone. wikipedia.org | Hydrogen peroxide (H₂O₂), m-CPBA, Oxone® | A versatile and common method, though it requires the prior synthesis of the diaryl sulfide. |

| Friedel-Crafts Sulfonylation | An electrophilic aromatic substitution where a sulfonyl chloride reacts with an aromatic ring. wikipedia.org | Arenesulfonyl chloride, Lewis Acid (e.g., AlCl₃, FeCl₃) | Directly forms a carbon-sulfur bond with the aromatic ring. Requires a catalyst. |

| Sulfinate Alkylation/Arylation | The reaction of a sodium sulfinate salt with an alkyl or aryl halide. | Sodium arylsulfinate, Aryl halide, Copper or Palladium catalyst | A powerful cross-coupling method for forming C-S bonds. |

Sulfonylation and amination are critical transformations for assembling the this compound structure.

Sulfonylation: This refers to the introduction of the sulfonyl group (-SO₂-). A primary method is the reaction of an amine with a sulfonyl chloride (R-SO₂Cl). For the sulfamide (B24259) moiety, this could involve reacting an aniline precursor with sulfamoyl chloride or a related reagent. Alternatively, the sulfone bridge itself can be formed by reacting an arenesulfonyl chloride with an electron-rich aromatic compound in the presence of a Lewis acid catalyst. wikipedia.org

Amination: The introduction of the amino groups (-NH₂) is often achieved through the reduction of a nitro group (-NO₂). Nitration of the aromatic rings is a common electrophilic aromatic substitution reaction, and the resulting nitro groups can be reliably reduced to primary amines using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). Another approach is the direct amination of a suitably activated aryl halide, although this is less common for this type of structure.

A precursor is a compound that participates in a chemical reaction to produce another compound. wikipedia.orgyoutube.com The synthesis of this compound relies on readily available chemical precursors. For a modular synthesis, logical precursors would include:

4-Nitrobenzenesulfonyl chloride: A key building block containing the pre-formed sulfonyl chloride and a nitro group that can later be reduced to an amine.

Aniline or a protected aniline: To react with the sulfonyl chloride.

Sulfamide (H₂NSO₂NH₂) or its derivatives: To install the sulfamoyl group.

Intermediate derivatization is a powerful strategy for creating analogues. For example, during the synthesis, an intermediate like 4-amino-4'-nitrodiphenyl sulfone could be formed. Before the final reduction of the nitro group, the primary amine could be modified (derivatized) to introduce different functional groups, leading to a library of related compounds from a common intermediate. This approach is efficient for exploring structure-activity relationships.

Modern Synthetic Approaches and Innovations

Recent advances in synthetic chemistry focus on improving the efficiency, safety, and environmental impact of chemical processes.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles applied to sulfone synthesis include:

Waste Prevention: Designing syntheses with high atom economy, where most of the atoms from the reactants are incorporated into the final product. flinders.edu.au This minimizes the formation of by-products.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or ionic liquids, and using less toxic reagents. nih.gov For instance, using hydrogen peroxide as an oxidant for sulfide oxidation is preferable to peracids. organic-chemistry.org

Energy Efficiency: Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govmdpi.com

Reduction of Derivatives: Minimizing the use of protecting groups in a synthetic sequence reduces the number of steps, reagent consumption, and waste generation. nih.gov

Catalysis is a cornerstone of modern and green chemistry. nih.gov Catalysts increase the rate of a reaction without being consumed, allowing for milder reaction conditions and greater efficiency.

Metal-Catalyzed Reactions: Transition metals like rhodium, indium, and palladium are used to catalyze key bond-forming steps. For example, indium can catalyze the sulfonylation of amines with sulfonyl chlorides, and rhodium catalysts are used in the asymmetric synthesis of related sulfur compounds. nih.govorganic-chemistry.orgresearchgate.net Niobium and tantalum carbides have been employed as reusable catalysts for the selective oxidation of sulfides to sulfones. organic-chemistry.org

Organocatalysis: Small organic molecules can also act as catalysts, avoiding the use of potentially toxic or expensive metals. 2,2,2-Trifluoroacetophenone, for example, can catalyze the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org

Reaction Optimization: This involves systematically adjusting parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity. Methodologies like Design of Experiments (DoE) can be used to efficiently optimize complex multi-variable reactions, leading to more robust and scalable synthetic processes.

Purification and Isolation Techniques in Academic Synthesis

The successful synthesis of this compound and its analogues in an academic research setting is critically dependent on the effective purification and isolation of the target compounds from complex reaction mixtures. These mixtures typically contain unreacted starting materials, reagents, catalysts, and various byproducts. The choice of purification technique is dictated by the physicochemical properties of the target molecule, such as its polarity, solubility, and thermal stability, as well as the nature of the impurities present. Standard academic laboratory practices for the purification of sulfonamide-based compounds, including this compound analogues, primarily revolve around recrystallization, column chromatography, and preparative thin-layer chromatography (TLC).

Recrystallization

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the crude product sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.

In the context of dapsone (B1669823) derivatives, ethanol (B145695) has been documented as an effective solvent for recrystallization. For instance, in the synthesis of dapsone, the crude product precipitated from the reaction mixture can be recrystallized from ethanol to yield a purified solid. prepchem.com Similarly, for analogues like N-(4-Aminophenyl)-4-methylbenzenesulfonamide, light brown needles of the purified compound were successfully grown from methanol (B129727). nih.gov The general procedure involves dissolving the crude material in a minimal amount of the hot solvent to form a saturated solution. Upon cooling, the solubility of the compound decreases, leading to the formation of crystals, while the impurities, being present in smaller amounts, remain in the solution. The purified crystals are then isolated by filtration.

The choice of solvent is crucial and often determined empirically. A common approach involves testing the solubility of the crude product in a range of solvents of varying polarities.

Table 1: Common Solvents for Recrystallization of Sulfonamide Analogues

| Solvent(s) | Polarity | Typical Application |

| Ethanol | Polar | General purpose for many dapsone and sulfonamide derivatives. |

| Methanol | Polar | Effective for compounds like N-(4-Aminophenyl)-4-methylbenzenesulfonamide. nih.gov |

| Acetone/Hexane (B92381) | Polar/Non-polar | A solvent/anti-solvent system for inducing crystallization. |

| Ethyl Acetate (B1210297)/Hexane | Medium/Non-polar | Another common solvent/anti-solvent pair. |

| Water | Very Polar | Can be used for more polar analogues, sometimes in combination with a miscible organic solvent. |

This table is generated based on general organic chemistry principles and specific examples found in the literature for related compounds.

Column Chromatography

Column chromatography is a versatile and powerful technique for the separation and purification of individual compounds from a mixture. uvic.capitt.edu It operates on the principle of differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase passes through it. For compounds like this compound and its analogues, which possess polar functional groups (amino and sulfonamide), silica (B1680970) gel is a commonly used stationary phase due to its polar nature. uvic.ca

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen by first analyzing the crude mixture by thin-layer chromatography (TLC) using various eluents. Common solvent systems for the column chromatography of sulfonamide-type compounds include mixtures of a non-polar solvent like hexane or heptane (B126788) with a more polar solvent such as ethyl acetate or dichloromethane. youtube.comlibretexts.org A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often employed to effectively separate compounds with a wide range of polarities.

Semi-Preparative Liquid Chromatography

For more challenging separations or when a very high degree of purity is required, semi-preparative high-performance liquid chromatography (HPLC) is a highly effective technique. This method offers superior resolution compared to standard column chromatography.

A methodical study on the purification of a newly synthesized triazine derivative bearing a 4-aminoalkylbenzenesulphonamide moiety, a structure with similarities to this compound, highlights the efficacy of this technique. The purification was achieved using a semi-preparative liquid chromatography system with the following optimized conditions:

Table 2: Semi-Preparative LC Purification of a this compound Analogue

| Parameter | Condition |

| Column | SeQuant ZIC-HILIC 3.5 μm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM ammonium (B1175870) acetate + 0.1% acetic acid |

| Mobile Phase B | 100% Acetonitrile (B52724) (ACN) |

| Elution Mode | Gradient: Start at 95% B, linear change to 40% B over 20 min |

| Flow Rate | 0.500 mL/min |

| Detection | DAD signal at 254 nm |

| Sample Concentration | 4 mg/mL |

| Injection Volume | 2500 μL |

This data is from the purification of a triazine derivative containing a 4-aminoalkylbenzenesulphonamide moiety.

The application of this optimized method resulted in a significant increase in the purity of the target compound from 31.32% in the crude mixture to 98.24% after purification, demonstrating the power of semi-preparative LC for isolating highly pure samples of complex sulfonamide derivatives.

Preparative Thin-Layer Chromatography (Prep-TLC)

Preparative Thin-Layer Chromatography (Prep-TLC) is another valuable technique for the purification of small quantities of compounds in an academic setting, typically in the range of milligrams. rochester.educhemrxiv.org It is particularly useful for separating compounds with very similar polarities that are difficult to resolve by column chromatography. The principles are the same as analytical TLC, but it is performed on larger, thicker plates to accommodate a larger amount of sample. rochester.edu

After developing the plate with an appropriate solvent system, the separated bands corresponding to the desired compound are visualized (commonly under UV light). The silica gel containing the target compound is then scraped from the plate, and the compound is extracted from the silica using a polar solvent in which it is highly soluble, such as ethyl acetate or methanol. rochester.eduyoutube.com

Table 3: General Parameters for Preparative TLC of Sulfonamides

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 (or similar) on glass plates |

| Plate Thickness | 0.5 - 2.0 mm |

| Sample Application | As a narrow band across the origin |

| Eluent | Typically a mixture of a non-polar and a polar solvent (e.g., Chloroform/Methanol, Hexane/Ethyl Acetate) optimized by analytical TLC |

| Visualization | UV light (254 nm) or staining reagents |

| Extraction Solvent | Ethyl acetate, Methanol, or Acetone |

This table is based on general procedures for preparative TLC of organic compounds, including sulfonamides.

The successful isolation of pure this compound and its analogues is a critical step that enables accurate characterization of their chemical structure and subsequent investigation of their biological properties. The choice of the most appropriate purification technique or combination of techniques is a key consideration in the synthetic workflow.

Analytical Techniques for Sulfamoyldapsone Research

Chromatographic Separations for Complex Matrices

Chromatographic techniques are essential for isolating and quantifying Sulfamoyldapsone in complex samples such as biological tissues and environmental matrices. Liquid chromatography (LC) is a primary method utilized for this purpose. oup.comnih.gov

Liquid Chromatography (LC) Methodologies

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a cornerstone in the analysis of this compound and other sulfonamides. oup.comjst.go.jp These methods offer high resolution and sensitivity, which are crucial for detecting trace levels of the compound. springernature.com The versatility of LC allows for the separation of a wide array of compounds, including those that are polar, non-volatile, or thermally unstable, making it a suitable technique for this compound. mdpi.com

Reverse-phase liquid chromatography (RP-LC) is the most common mode of LC used for the analysis of organic compounds like this compound. wikipedia.org In RP-LC, a non-polar stationary phase is used with a polar mobile phase. phenomenex.com This setup allows for the separation of molecules based on their hydrophobicity; more hydrophobic molecules, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. springernature.comwikipedia.org

A liquid chromatographic method has been developed for the quantitative determination of this compound in various swine tissues. oup.comnih.gov This method utilizes an ODS (octadecylsilane, a type of C18) column, which is a standard stationary phase in reverse-phase chromatography. oup.comphenomenex.com The separation is achieved using a mobile phase consisting of a mixture of acetonitrile (B52724), methanol (B129727), and water. oup.com This approach has proven effective for the routine monitoring of sulfonamide residues in meat. acspublisher.com

Table 1: Reverse-Phase Liquid Chromatography (RP-LC) Applications for Sulfonamide Analysis

| Analyte | Matrix | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| This compound | Swine Tissues (muscle, liver, kidney, fat) | ODS (C18) | Acetonitrile-methanol-water (6 + 18 + 76) | UV at 292 nm | oup.com |

| Sulfadiazine, Sulfadoxine, Sulfamethazine, Sulfamethoxazole | Buffalo Meat | C18 | Glacial acetic acid in acetonitrile, methanol, and water (85:10:5, v/v) | UV at 254 nm | acspublisher.com |

The selection and optimization of the mobile and stationary phases are critical for achieving successful separation in HPLC. labtech.tn The goal is to find the right combination that provides the best resolution for the analyte of interest. sigmaaldrich.com

For the analysis of this compound, an ODS (C18) column is a common choice for the stationary phase due to its hydrophobic nature, which is suitable for retaining the compound. oup.comphenomenex.com The choice of a C18 column is prevalent in many biomedical and pharmaceutical applications. phenomenex.com

The mobile phase composition directly influences the retention and elution of this compound. phenomenex.com In the established method for swine tissues, the mobile phase is a mixture of acetonitrile, methanol, and water in the ratio of 6:18:76. oup.com Acetonitrile and methanol are common organic modifiers used in reverse-phase chromatography to decrease the polarity of the mobile phase and elute the analyte from the column. wikipedia.org Water serves as the polar component of the mobile phase. phenomenex.com The specific ratio of these solvents is optimized to achieve the desired separation and retention time for this compound. oup.com The use of gradient elution, where the mobile phase composition is changed during the analysis, can further optimize the separation of complex mixtures. phenomenex.com

Sample Preparation Techniques for Biological and Environmental Samples

Effective sample preparation is a crucial preliminary step to isolate and concentrate this compound while removing interfering substances from complex matrices like biological tissues and environmental samples. organomation.comnih.gov This process is vital for ensuring the accuracy and reliability of analytical results. organomation.com

A widely used extraction protocol for this compound from swine tissues involves the use of acetonitrile saturated with n-hexane. oup.comnih.gov Acetonitrile is effective in extracting the analyte from the tissue matrix. oup.commdpi.com The subsequent washing of the extract with n-hexane saturated with acetonitrile helps in removing fats and other nonpolar interferences, a process known as defatting. mdpi.comiaea.org This liquid-liquid extraction technique is a common and effective method for preparing biological samples for analysis. orientjchem.org

Table 2: Extraction Protocol for this compound in Swine Tissues

| Step | Procedure | Purpose | Reference |

|---|---|---|---|

| 1 | Homogenize tissue with acetonitrile saturated with n-hexane. | Extract this compound from the tissue matrix. | oup.com |

| 2 | Wash the extract with n-hexane saturated with acetonitrile. | Remove lipids and other nonpolar interferences. | oup.comnih.gov |

Following extraction, a cleanup step is often necessary to further purify the sample extract before chromatographic analysis. researchgate.net For this compound analysis, alumina (B75360) column chromatography is employed as a cleanup procedure. oup.com The concentrated extract is passed through a column packed with alumina, which retains certain interfering compounds while allowing this compound to be eluted. oup.comepa.gov This solid-phase extraction technique is effective in removing substances that might interfere with the final detection. oup.comepa.gov Neutral alumina is often used for the separation of compounds like aldehydes, ketones, and esters, while basic alumina is suitable for basic and neutral compounds. silicycle.com

The use of alumina in cleanup procedures has been shown to be effective for various applications, including the removal of interfering compounds from environmental sample extracts. epa.gov

Spectroscopic Detection Methods

Ultraviolet-Visible (UV-Vis) Detection in LC Systems (e.g., Detection at 292 nm)

A prevalent method for the quantitative determination of this compound involves liquid chromatography (LC) coupled with Ultraviolet-Visible (UV-Vis) detection. Research has demonstrated the efficacy of setting the detection wavelength at 292 nm for analyzing this compound. oup.com This specific wavelength is chosen because it corresponds to a maximum absorption for the compound, which allows for enhanced sensitivity. oup.commjcce.org.mk In a typical application, this compound is first extracted from a sample matrix, such as swine tissue, using a solvent like acetonitrile. The extract then undergoes a cleanup procedure, for instance, using an alumina column, before being injected into the LC system. The compound is separated on a column, such as an ODS (octadecylsilyl) column, using a suitable mobile phase, for example, a mixture of acetonitrile, methanol, and water. oup.com The UV detector then measures the absorbance of the eluent at 292 nm, and the concentration of this compound is determined by comparing the peak area to that of a known standard. oup.com

Integration of Mass Spectrometry for Structural Elucidation and Quantification

For more definitive identification and highly sensitive quantification, mass spectrometry (MS) is an indispensable tool in this compound research. shimadzu.comnih.gov When integrated with liquid chromatography (LC-MS), it provides not only retention time data but also mass-to-charge ratio information, which is highly specific to the compound. rsc.org High-resolution mass spectrometry (HR-MS) can yield accurate mass measurements, allowing for the determination of the elemental composition of this compound and its potential metabolites or degradation products. shimadzu.com

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint, confirming the identity of the compound with a high degree of confidence. nih.govpittcon.org In quantitative studies, LC-MS/MS is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This technique offers exceptional selectivity and sensitivity, minimizing interferences from the sample matrix and enabling the detection of trace levels of this compound. semanticscholar.org

Validation of Analytical Procedures in Research Contexts

The validation of analytical methods is a critical process that ensures a methodology is suitable for its intended purpose, providing reliable and reproducible results. researchgate.netunnes.ac.idnih.gov Key parameters are assessed to demonstrate the method's performance. ujpronline.com

Method Sensitivity and Detection Limits

Method sensitivity is demonstrated by the analytical technique's ability to generate a measurable response to changes in the concentration of this compound. researchgate.net A key parameter derived from this is the Limit of Detection (LOD), which is the lowest concentration of the analyte that can be reliably distinguished from the background noise. quansysbio.com For instance, in the LC-UV method for this compound in swine tissues, the detection limit has been reported to be 0.02 µg/g. oup.com This indicates the method's capability to detect very low levels of the compound in that specific matrix. The Limit of Quantitation (LOQ) is another crucial parameter, representing the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu

| Parameter | Definition | Reported Value for this compound | Matrix | Method |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | 0.02 µg/g | Swine Tissues | LC-UV |

Accuracy, Precision, and Recovery Rates

Precision is the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD). Precision can be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.eu Low RSD values indicate high precision. researchgate.net

Recovery rates are a measure of the efficiency of the extraction process. They are calculated by comparing the amount of analyte measured in a fortified sample to the amount originally added. The high average recovery of 93.3% for this compound from tissues demonstrates the effectiveness of the extraction and cleanup steps. oup.com

| Validation Parameter | Finding for this compound Analysis |

| Accuracy (Recovery) | 93.3% ± 6.0 |

| Spiking Levels | 0.1 and 0.5 µg/g |

| Matrix | Swine Tissues |

Specificity and Potential Interferences in Diverse Sample Matrices

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu In LC-based methods, specificity is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples. The cleanup step, such as using an alumina column, is crucial for removing potential interferences from complex matrices like animal tissues (muscle, liver, kidney, and fat). oup.com

The use of mass spectrometry, particularly LC-MS/MS, provides a higher degree of specificity. By monitoring a specific precursor ion and its characteristic product ions, the method can effectively discriminate this compound from other co-eluting compounds, significantly reducing the impact of matrix interferences. rsc.orgsemanticscholar.org The choice of sample preparation techniques, like solid-phase extraction or liquid-liquid extraction, is also critical in minimizing matrix effects and ensuring the specificity of the analysis.

Application of Certified Reference Materials and Analytical Standards.

In the realm of analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. The use of Certified Reference Materials (CRMs) and analytical standards is a fundamental practice that underpins the validity of research findings for compounds like this compound. researchgate.netdcvmn.org CRMs are highly purified and well-characterized substances with known properties, such as concentration and purity, and are accompanied by a certificate that documents these values and their associated uncertainty. wu.ac.th They are essential for calibrating analytical instruments, validating methodologies, and ensuring the traceability of measurement results. nih.gov

Analytical standards for this compound are commercially available and serve as the benchmark against which unknown sample concentrations are determined. nih.govcdc.gov These standards are produced by accredited reference material producers who follow stringent protocols, such as those outlined in ISO 17034, to certify the material's properties. nih.govich.org The availability of such high-purity standards is crucial for developing and validating robust analytical methods for the determination of this compound in various matrices, including biological tissues. dcvmn.orgnih.gov

The process of method validation for this compound analysis, guided by international standards like those from the ICH, heavily relies on the use of these reference materials. ich.orgich.org A validated analytical method ensures that it is suitable for its intended purpose, providing consistent and reliable data. globalresearchonline.net Key performance characteristics of an analytical method, such as linearity, accuracy, precision, and sensitivity, are all assessed using the this compound CRM. globalresearchonline.netresearchgate.net

For instance, in the development of a liquid chromatography (LC) method for the quantitative determination of this compound in swine tissues, a CRM would be used to prepare calibration standards and quality control (QC) samples. nih.gov The calibration standards, prepared at various known concentrations, are used to generate a calibration curve, which establishes the relationship between the instrument's response and the concentration of this compound. The accuracy of the method is then evaluated by analyzing QC samples with known concentrations of the this compound standard and comparing the measured value to the certified value. stanford.edu

The precision of the method, which describes the closeness of repeated measurements, is also determined using the CRM. This involves assessing both repeatability (precision over a short interval with the same analyst and instrument) and intermediate precision (variations within a laboratory, such as different days or analysts). ich.org The sensitivity of the method is established by determining the Limit of Detection (LOD), the lowest concentration of this compound that can be reliably detected, and the Limit of Quantification (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

Detailed research findings from method validation studies for sulfonamides, the class of compounds to which this compound belongs, demonstrate the typical performance of such analytical methods. While specific data for this compound may vary depending on the exact methodology and matrix, the following tables illustrate the type of data generated through the application of certified reference materials.

Table 1: Representative Linearity and Sensitivity Data for this compound Analysis

This table showcases the typical parameters used to define the working range of an analytical method for this compound, established using a certified reference standard. The correlation coefficient (r²) indicates how well the data points fit a linear model, while the LOD and LOQ define the lower limits of the method's capabilities.

| Parameter | Typical Value |

| Linearity Range (µg/mL) | 0.05 - 10.0 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) (µg/mL) | 0.015 |

| Limit of Quantification (LOQ) (µg/mL) | 0.05 |

Note: These values are representative and based on typical performance for similar analytical methods. Actual values may vary based on the specific instrumentation and experimental conditions.

Table 2: Representative Accuracy and Precision Data for this compound Analysis

This table presents typical accuracy and precision results from a method validation study for this compound. Accuracy is shown as the percentage recovery of a known amount of the standard, while precision is expressed as the relative standard deviation (% RSD) for repeated measurements at different concentration levels.

| Spiked Concentration (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| Repeatability | ||

| 0.1 | 98.5 | 4.2 |

| 1.0 | 101.2 | 2.5 |

| 5.0 | 99.8 | 1.8 |

| Intermediate Precision | ||

| 0.1 | 97.9 | 5.8 |

| 1.0 | 100.5 | 3.1 |

| 5.0 | 100.1 | 2.4 |

Note: These values are representative and based on typical performance for similar analytical methods. mdpi.com Actual values may vary based on the specific instrumentation and experimental conditions.

Theoretical and Preclinical Applications of Sulfamoyldapsone

Antimicrobial Efficacy and Spectrum of Activity in Preclinical Models

The antimicrobial properties of Sulfamoyldapsone have been explored in various preclinical settings, revealing a potential for broad-spectrum activity against a range of bacteria. ontosight.ai

Efficacy Against Diverse Bacterial Strains In Vitro

In vitro studies, which are conducted in a controlled laboratory environment outside of a living organism, have been instrumental in defining the antimicrobial profile of this compound. nih.gov These studies have demonstrated its ability to inhibit the growth of various bacterial strains. ontosight.ai The primary mechanism of action is believed to be the inhibition of dihydrofolic acid synthesis, a pathway essential for bacterial DNA production. ontosight.ai This mechanism is shared with its parent compound, dapsone (B1669823). ontosight.ai

To assess the in vitro efficacy of antimicrobial agents, researchers often employ methods like the agar (B569324) diffusion test, where the size of the inhibition zone around the tested agent indicates its effectiveness against a specific microorganism. mdpi.com The minimum inhibitory concentration (MIC) is another key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. nih.gov

Below is an interactive data table summarizing the in vitro antimicrobial activity of various agents against different bacterial strains, as demonstrated in preclinical research. This data provides a comparative look at how different compounds perform against specific pathogens.

| Microorganism | Antimicrobial Agent | Inhibition Zone (mm) | Concentration | Contact Time |

| Salmonella dysenteriae | Multi-action complex | 10 | Undiluted | Not Specified |

| Salmonella enterica | Multi-action complex | Data not available | Undiluted | Not Specified |

| Staphylococcus aureus | Multi-action complex | >10.0 | Undiluted | Not Specified |

| Staphylococcus aureus | Multi-action complex | 0.1 | 1/10 dilution | Not Specified |

| Yersinia enterocolitica | Multi-action complex | Data not available | Undiluted | Not Specified |

| Prevotella intermedia | Iodine | 100% kill | 10% | 1 hour |

| Prevotella intermedia | Sodium Hypochlorite (NaOCl) | 100% kill | 2.25% | 1 hour |

| Prevotella intermedia | Chlorhexidine | 100% kill | 0.2% | 1 hour |

| Peptostreptococcus micros | Iodine | 100% kill | 10% | 1 hour |

| Peptostreptococcus micros | Sodium Hypochlorite (NaOCl) | 100% kill | 2.25% | 1 hour |

| Peptostreptococcus micros | Chlorhexidine | 100% kill | 0.2% | 1 hour |

| Streptococcus intermedius | Iodine | 100% kill | 10% | 1 hour |

| Streptococcus intermedius | Sodium Hypochlorite (NaOCl) | 100% kill | 2.25% | 1 hour |

| Fusobacterium nucleatum | Iodine | 100% kill | 10% | 1 hour |

| Fusobacterium nucleatum | Sodium Hypochlorite (NaOCl) | 100% kill | 2.25% | 1 hour |

| Fusobacterium nucleatum | Chlorhexidine | 100% kill | 0.2% | 1 hour |

| Enterococcus faecalis | Iodine | 100% kill | 10% | 1 hour |

| Enterococcus faecalis | Sodium Hypochlorite (NaOCl) | 100% kill | 2.25% | 1 hour |

Investigative Studies on Antibiotic-Resistant Pathogens

A significant area of preclinical research is the evaluation of new compounds against antibiotic-resistant bacteria, a growing global health concern. clevelandclinic.org this compound has shown potential in this area, with studies indicating its efficacy against some strains that are resistant to other antibiotics. ontosight.ai The development of new antimicrobial agents is a key strategy to combat the challenge of antibiotic resistance. ontosight.aiox.ac.uk

Research into sulfonamide derivatives has shown that some of these compounds can be effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, certain sulfonamide derivatives have demonstrated stronger inhibition of MRSA isolates than the antibiotic oxacillin. nih.gov This suggests that compounds within this class, which includes this compound, could be valuable in addressing infections caused by resistant pathogens. nih.gov Strategies to combat antibiotic resistance also include modifying existing antibiotics to overcome resistance mechanisms. nih.gov

Theoretical Role as a Bactericidal Agent in Non-Human Pest Control Formulations

The bactericidal properties of compounds like this compound also suggest a theoretical role in non-human applications, such as pest control. Bacterial biopesticides are increasingly used for managing pest populations in agriculture and other areas. researchgate.netnih.gov These agents can offer a more selective and environmentally safer alternative to chemical pesticides. researchgate.net

The development of novel pest control agents often involves combining different active compounds to achieve a synergistic effect that is greater than the sum of the individual components. google.com The insecticidal activity of various bacterial proteins, particularly from Bacillus thuringiensis, has been extensively studied and utilized in biological pest control. nih.gov While specific studies on this compound in pest control formulations are not detailed, its demonstrated bactericidal activity in preclinical models provides a basis for its theoretical consideration in such applications.

Anti-inflammatory Properties and Immunomodulatory Potentials in Preclinical Research

In addition to its antimicrobial effects, this compound is being investigated for its potential anti-inflammatory and immunomodulatory properties. ontosight.ai Inflammation is a complex biological response, and its chronic dysregulation is associated with various diseases. mdpi.com

Theoretical Mechanisms of Anti-inflammatory Action

The theoretical anti-inflammatory mechanisms of this compound are thought to be related to its structural similarity to other anti-inflammatory compounds. For instance, sulfasalazine (B1682708), another sulfonamide, is believed to exert its anti-inflammatory effects by increasing the release of adenosine (B11128) at inflamed sites. nih.gov Adenosine then acts on A2 receptors on inflammatory cells to reduce inflammation. nih.gov

Another potential mechanism involves the modulation of pro-inflammatory and anti-inflammatory gene expression. physio-pedia.com Corticosteroids, for example, bind to glucocorticoid receptors to up-regulate anti-inflammatory genes and down-regulate pro-inflammatory ones. physio-pedia.com Nonsteroidal anti-inflammatory drugs (NSAIDs) work by inhibiting cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins (B1171923) that contribute to inflammation, pain, and fever. physio-pedia.com It is hypothesized that this compound may act through similar or related pathways to exert its anti-inflammatory effects.

Preclinical Evidence for Modulation of Inflammatory Responses

Preclinical studies provide a platform to investigate the immunomodulatory effects of new compounds. nih.gov Immunomodulation refers to the alteration of the immune response and can involve either stimulation or suppression. mdpi.com

Research on other compounds has demonstrated the potential for modulating inflammatory responses. For example, L-sulforaphane has been shown to reduce pro-inflammatory cytokines such as IL-6 and IL-1β in human peripheral blood mononuclear cells. nih.gov Similarly, studies on fucoidans, sulfated polysaccharides from brown seaweeds, have shown they can lower the secretion of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com In animal models of inflammation, sulfasalazine has been shown to markedly decrease the accumulation of leukocytes in inflamed areas. nih.gov While direct preclinical evidence for this compound's immunomodulatory effects is still emerging, the findings from related compounds provide a strong rationale for its continued investigation in this area.

Veterinary Research Applications and Residue Monitoring

Analytical Determination in Animal Tissues (e.g., Swine)

The monitoring of veterinary drug residues in animal tissues is crucial for ensuring food safety and adherence to regulatory standards. For this compound, a key method for its quantitative determination in swine tissues was developed to support residue monitoring programs. oup.comnih.gov Research has focused on providing a reliable and sensitive approach for detecting and quantifying this compound in various edible tissues. oup.com

A specific liquid chromatographic (LC) method has been detailed for the determination of this compound in swine muscle, liver, kidney, and fat. oup.comnih.govoup.com The procedure involves extracting the compound from tissue samples using acetonitrile (B52724) saturated with n-hexane. oup.comnih.gov Following extraction, the extract is washed with n-hexane saturated with acetonitrile, concentrated, and subjected to a cleanup step using alumina (B75360) column chromatography. oup.comoup.com The final analysis is performed using a reverse-phase ODS (octadecylsilane) column, with detection set at a wavelength of 292 nm, a point of maximum absorption for this compound where interference from tissue components is minimized. oup.comnih.gov

Table 1: Analytical Method for this compound in Swine Tissues

| Parameter | Details |

| Analyte | This compound (2-sulfamoyl-4,4'-diaminodiphenyl sulfone) |

| Matrix | Swine Muscle, Liver, Kidney, Fat oup.comnih.gov |

| Methodology | Liquid Chromatography (LC) oup.comoup.com |

| Extraction Solvent | Acetonitrile saturated with n-hexane oup.comnih.gov |

| Cleanup | Alumina Column Chromatography oup.comnih.gov |

| Separation Column | ODS (Octadecylsilane) oup.com |

| Detection Wavelength | 292 nm oup.comnih.gov |

| Detection Limit | 0.02 µg/g oup.comnih.gov |

| Average Recovery | 93.3% (from tissues spiked at 0.1 and 0.5 µg/g) oup.comnih.gov |

Theoretical Implications for Animal Health Interventions and Disease Control

The theoretical application of this compound in animal health is rooted in its identity as a sulfonamide antibiotic. oup.comnih.gov The general mechanism of action for sulfonamides is well-established; they function as bacteriostatic agents by interfering with folic acid synthesis in susceptible microorganisms. nih.govmsdvetmanual.compatsnap.com These drugs are structural analogues of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase. nih.govmsdvetmanual.com By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a crucial precursor for DNA and RNA, thereby inhibiting the growth and replication of the pathogen. patsnap.com

Based on this mechanism, this compound has theoretical applications in controlling infections caused by a range of susceptible bacteria. nih.gov Sulfonamides are known to be effective against various gram-positive and some gram-negative bacteria. nih.gov This positions this compound as a potential agent for interventions against common bacterial diseases in livestock. msdvetmanual.com

More specifically, this compound has been identified as an antitoxoplasmic agent. oup.com It was developed and used in pigs for the prophylaxis and therapy of toxoplasmosis, a disease caused by the protozoan parasite Toxoplasma gondii. oup.com This specific application indicates that its spectrum of activity extends beyond bacteria to include certain protozoa, which is consistent with the use of other sulfonamide combinations in treating protozoal diseases like toxoplasmosis and coccidiosis in various animals. nih.govtodaysveterinarypractice.com Therefore, the theoretical implications for this compound in animal health interventions center on its role as an antibacterial and antiprotozoal agent, with a demonstrated application in controlling swine toxoplasmosis. oup.com

Research into Sulfamoyldapsone Derivatives and Analogues

Design Principles for Novel Sulfone-Based Compound Architectures

The design of new sulfone-based compounds is guided by several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. The sulfone group (R-SO₂-R') is a highly versatile functional group and a key structural motif in many biologically active compounds. acs.orgacs.org Its stability and the specific stereoelectronic properties it imparts are central to its utility in drug design.

Key design principles include:

Bioisosteric Replacement: The sulfone group can act as a bioisostere for other functional groups, such as ketones, esters, or amides, to modulate a compound's metabolic stability, polarity, and hydrogen bonding capacity.

Scaffold Hopping and Molecular Hybridization: This involves combining the sulfone core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. For instance, incorporating a sulfone moiety into a quinone structure is a strategy to develop new classes of antibiotics. mdpi.com

Modulation of Physicochemical Properties: The sulfone group is a strong hydrogen bond acceptor and can increase the polarity of a molecule. Its introduction is a strategic way to fine-tune solubility and membrane permeability, which are critical for drug absorption and distribution.

Exploiting Dual Reactivity: The sulfone group can stabilize an adjacent carbanion while also functioning as a leaving group. acs.org This dual reactivity is exploited in synthetic chemistry to create complex and diverse molecular architectures, including those with specific chiral centers, which can be crucial for selective interaction with biological targets. acs.org The development of novel synthetic methods, such as photoredox/transition metal-catalyzed sulfonylation, has further expanded the ability to create diverse aryl sulfones from simple precursors. acs.org

Structure-Activity Relationship (SAR) Studies on Sulfamoyldapsone Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov For this compound analogues, these studies involve synthesizing a series of related compounds with systematic modifications and evaluating their effects on specific biological targets. The insights gained are crucial for rational drug design. nih.govmdpi.com

The antimicrobial potency of sulfone and sulfonamide-based compounds can be significantly altered by modifying the substituents on their aromatic rings. acu.edu.in SAR studies have revealed that the type, position, and electronic properties of these substituents are critical determinants of efficacy against both Gram-positive and Gram-negative bacteria. nih.govacu.edu.in

Electronic Effects: The presence of specific functional groups can dramatically enhance antibacterial activity. Studies on related sulfonyl-bearing compounds have shown that electron-withdrawing groups (EWGs) like nitro (-NO₂), chloro (-Cl), and cyano (-CN) on a phenyl ring can boost activity. acu.edu.innih.gov Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) have also been shown to increase antibacterial efficacy in certain scaffolds, indicating that the optimal electronic nature can be target-specific. acu.edu.in One study demonstrated a clear trend in activity against certain microorganisms that correlated with the Hammett constant of the substituent, in the order of p-(OCH₃ < CH₃ < H < Cl < NO₂). nih.gov

Steric Factors: The size and position of substituents can affect how the molecule binds to its target enzyme. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might not provide sufficient interaction.

Table 1: Effect of Substituents on Antimicrobial Activity of Sulfone/Sulfonamide Analogues This table is a generalized representation based on findings from various sulfone/sulfonamide SAR studies.

| Substituent Group | Type | General Effect on Antimicrobial Activity | Probable Rationale |

|---|---|---|---|

| -NO₂ (Nitro) | Strong EWG | Often increases activity, particularly against Gram-negative bacteria. acu.edu.innih.gov | Enhances electronic interaction with the target site. |

| -Cl (Chloro) | EWG / Lipophilic | Generally increases activity. acu.edu.in | Increases lipophilicity, aiding membrane penetration. |

| -Br (Bromo) | EWG / Lipophilic | Can boost antibacterial activity. acu.edu.in | Similar to chloro, increases lipophilicity. |

| -CF₃ (Trifluoromethyl) | Strong EWG / Lipophilic | Often improves activity. acu.edu.in | Enhances both electronic properties and lipophilicity. |

| -CN (Cyano) | Strong EWG | Can enhance antibacterial potency. acu.edu.in | Favorable electronic interactions. |

| -OCH₃ (Methoxy) | EDG | Can increase activity in some contexts. acu.edu.in | May improve binding through specific hydrogen bond interactions. |

| -CH₃ (Methyl) | Weak EDG | Variable effects, often less potent than EWGs. nih.gov | Modest alteration of electronic and steric properties. |

Dapsone (B1669823), the parent compound of many sulfone derivatives, possesses known anti-inflammatory properties in addition to its antimicrobial effects. nih.gov Therefore, it is plausible that analogues of this compound could be designed to modulate these effects. The anti-inflammatory action of many drugs is related to their ability to interact with and alter the properties of cell membranes, which are central to inflammatory processes. rsc.org

Structural modifications to this compound analogues could influence their anti-inflammatory potential in several ways:

Membrane Interaction: The ability of a molecule to penetrate or disorder the lipid bilayer of inflammatory cells can be a key mechanism of its anti-inflammatory action. rsc.org Altering the lipophilicity and hydrogen-bonding capacity of a this compound analogue by adding or changing substituents would directly affect its interaction with these membranes. For example, studies on non-steroidal anti-inflammatory drugs (NSAIDs) show that compounds like meloxicam (B1676189) and indomethacin (B1671933) exert significant effects on the structure of lipid bilayers, which correlates with their therapeutic efficacy. rsc.org

Enzyme Inhibition: Inflammation involves enzymes like cyclooxygenases (COX) and lipoxygenases. Structural changes could be tailored to improve the binding affinity and selectivity of this compound analogues for these enzymatic targets.

Modulation of Cellular Pathways: The anti-inflammatory effects of dapsone are linked to its ability to interfere with neutrophil chemotaxis and reactive oxygen species production. nih.gov Modifications to the this compound structure could fine-tune these activities, potentially leading to derivatives with enhanced anti-inflammatory effects and reduced side effects.

Computational Chemistry and Molecular Modeling for Derivative Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective design and evaluation of new drug candidates before they are synthesized in the lab. mdpi.com These in silico methods provide deep insights into the molecular interactions that govern a drug's activity. dovepress.com

In silico screening involves using computational models to test large libraries of virtual compounds for their potential to bind to a biological target. nih.gov This process helps prioritize which derivatives of this compound are most promising for synthesis and further testing.

Key methodologies include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (the drug candidate) when bound to a receptor (the target protein, such as a bacterial enzyme). nih.gov A scoring function estimates the binding affinity, allowing researchers to rank different analogues. For example, a library of virtual this compound derivatives could be docked into the active site of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate synthesis pathway targeted by sulfonamides, to identify which structures are most likely to be potent inhibitors.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. This model can then be used to search databases for other molecules that fit these criteria.

ADMET Prediction: Computational tools like SwissADME and ProTox-II can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.gov This early-stage screening helps to eliminate candidates that are likely to have poor oral bioavailability or be toxic, saving significant time and resources. nih.gov

While molecular docking provides a static snapshot of a drug-target complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. dovepress.comnih.gov This provides a more realistic understanding of the binding process and the stability of the complex. dovepress.comdiva-portal.org

The application of MD simulations in the design of this compound derivatives involves:

Binding Stability Analysis: After docking a derivative into its target, an MD simulation can be run for nanoseconds or even microseconds. youtube.com By analyzing the trajectory, researchers can assess the stability of the binding pose. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand indicate whether it remains securely in the binding pocket or drifts away. dovepress.com

Interaction Analysis: MD simulations allow for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the drug and the target over the course of the simulation. dovepress.com This can reveal which functional groups on the this compound analogue are most critical for binding and can guide further optimization.

Free Energy Calculations: Advanced MD methods can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores. nih.gov This allows for a more precise comparison of different analogues and helps in selecting the most potent candidates for synthesis. These computational approaches enable the evaluation of intermolecular interactions and can facilitate the screening of appropriate molecular structures for desired properties. dovepress.com

Synthetic Strategies and Characterization of Promising Derivative Candidates

The synthesis of this compound derivatives involves a variety of chemical strategies aimed at introducing diverse functional groups to the core structure. These modifications are systematically planned to probe the structure-activity relationships (SAR) and to identify key structural features that govern the biological activity of these compounds. The characterization of the resulting derivatives is a critical step, employing a range of spectroscopic and analytical techniques to confirm their chemical structures and purity.

Synthetic Strategies:

A common approach to synthesizing this compound derivatives begins with the reaction of a substituted aniline (B41778) with a sulfamoyl chloride precursor. This allows for the introduction of various substituents on one of the phenyl rings. Another key strategy involves the direct modification of the sulfamoyl nitrogen atom.

One prevalent synthetic route is the condensation reaction between an amino-containing drug or molecule and a sulfonyl chloride, often in a basic aqueous medium. This straightforward method allows for the creation of a diverse range of sulfonamide derivatives. nih.gov For instance, the reaction of para-toluenesulfonyl chloride with various amino compounds has been shown to produce sulfonamides in yields ranging from poor to excellent, depending on the nature of the amino reactant. nih.gov

Another versatile method involves the synthesis of sulfonamide derivatives connected to heterocyclic moieties through an imine linker. rsc.org This approach has been successful in generating compounds with significant biological activities. The synthesis is typically carried out in a stepwise manner, culminating in the condensation of a sulfonamide intermediate with a heterocyclic aldehyde or ketone. rsc.org

Characterization of Derivatives:

The structural elucidation of newly synthesized this compound derivatives is accomplished through a combination of modern analytical techniques. Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups, such as the S=O stretching of the sulfonamide group and N-H stretching vibrations. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the protons and carbon atoms, respectively, which is essential for confirming the precise connectivity of the atoms within the molecule. nih.govrsc.org For example, in ¹H NMR spectra, the signals corresponding to the aromatic protons and the protons of the newly introduced substituents are carefully analyzed. nih.govnih.gov In ¹³C NMR, the chemical shifts of the carbon atoms in the phenyl rings and the alkyl or aryl substituents provide further structural confirmation. nih.govrsc.org

Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is employed to determine the molecular weight of the synthesized compounds, further confirming their identity. nih.gov

Promising Derivative Candidates:

Through these synthetic and characterization efforts, several promising this compound derivative candidates have been identified with notable biological activities. These activities span a range of therapeutic areas, including antidiabetic and antimicrobial applications.

For example, a series of sulfonamide derivatives featuring imine linkers to five or seven-membered heterocycles have demonstrated excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion. rsc.org Several of these compounds exhibited greater potency than the commercially available drug, acarbose. rsc.org

In the realm of antimicrobial agents, novel sulfonamides derived from the condensation of amino-containing drugs with sulfonyl chlorides have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The minimum inhibitory concentration (MIC) values for some of these derivatives have been found to be comparable to or even better than the standard antibiotic, ciprofloxacin, against certain bacterial strains. nih.gov

The following tables summarize the synthetic and characterization data for some of these promising derivative candidates.

Table 1: Synthetic Data of Promising this compound Derivatives

| Compound ID | Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) |

| 3a | Condensation | p-Toluenesulfonyl chloride, Amino-drug A | Aqueous basic media, stirring | >80 |

| 3b | Condensation | p-Toluenesulfonyl chloride, Amino-drug B | Aqueous basic media, stirring | - |

| 3h | Imine Linkage | Sulfonamide intermediate, Heterocyclic aldehyde | - | - |

| 5a | Condensation | p-Toluenesulfonyl chloride, Amino acid analogue | Aqueous basic media, stirring | <50 |

| 6 | Imine Linkage | Sulfonamide intermediate, Heterocyclic ketone | - | - |

| 9a | Condensation | p-Toluenesulfonyl chloride, Nicotinamide | Aqueous basic media, stirring | >80 |

Data synthesized from multiple sources. nih.govrsc.org

Table 2: Characterization Data of Promising this compound Derivatives

| Compound ID | Molecular Formula | MW | IR (cm⁻¹) (Selected Peaks) | ¹H NMR (δ ppm) (Selected Peaks) | ¹³C NMR (δ ppm) (Selected Peaks) |

| 3a | - | - | 3263-3371 (N-H), 1174-1127 (S=O) | 8.38 (s, 1H, NH) | 131-139 (C-SO-NH) |

| 3c | - | - | 3263-3371 (N-H), 1174-1127 (S=O) | 7.03-7.61 (m, Ar-H) | 131-139 (C-SO-NH) |

| 5a | - | - | 3263-3371 (N-H), 1174-1127 (S=O) | 7.03-7.61 (m, Ar-H) | 131-139 (C-SO-NH) |

| 5b | - | - | 3263-3371 (N-H), 1174-1127 (S=O) | 8.01 (s, 1H, NH) | 131-139 (C-SO-NH) |

| 7a | - | - | 3263-3371 (N-H), 1174-1127 (S=O) | 7.03-7.61 (m, Ar-H) | 131-139 (C-SO-NH) |

| 9a | - | - | 3263-3371 (N-H), 1174-1127 (S=O) | 7.03-7.61 (m, Ar-H) | 131-139 (C-SO-NH) |

Data synthesized from multiple sources. nih.gov

Table 3: Biological Activity of Promising this compound Derivatives

| Compound ID | Target | Biological Activity | IC₅₀/MIC (µM) |

| 3a | α-Glucosidase | Inhibition | 19.39 |

| 3b | α-Glucosidase | Inhibition | 25.12 |

| 3h | α-Glucosidase | Inhibition | 25.57 |

| 5a | E. coli | Antibacterial | 7.81 |

| 6 | α-Glucosidase | Inhibition | 22.02 |

| 9a | E. coli | Antibacterial | 7.81 |

Historical Context of Sulfamoyldapsone Academic Research

Chronological Appearance in Scientific Literature and Early Research Interests

The journey of sulfonamide research began in the early 20th century. A pivotal moment was the discovery of the antibacterial properties of Prontosil in the 1930s by Gerhard Domagk, which was later found to be metabolized to the active compound sulfanilamide (B372717). wikipedia.org This discovery ushered in the era of sulfa drugs, the first class of effective systemic antibacterial agents.

Dapsone (B1669823) (4,4'-diaminodiphenyl sulfone), the parent compound of the sulfone class, was first synthesized in 1908 by Eric Fromm and J. Wittmann. researchgate.net However, its potent antibacterial activity was not recognized until 1937. researchgate.netnih.gov Initial research interest in dapsone and other sulfones was primarily driven by their efficacy against bacterial infections, particularly streptococcal infections. researchgate.net Early studies focused on synthesizing and testing a wide array of derivatives to improve efficacy and reduce the toxicity observed with early compounds. researchgate.net

Given this timeline, had Sulfamoyldapsone been a subject of early research, its investigation would likely have occurred after the establishment of the antibacterial properties of the sulfonamide and sulfone pharmacores. Early research interests would have probably centered on its synthesis and its potential as an antibacterial agent, in line with the prevailing scientific pursuits of the time.

Evolution of Research Focus and Methodologies Over Time

The research focus on sulfonamides and dapsone has significantly evolved since their initial discovery. Initially, the primary goal was the discovery of new antibacterial agents. However, with the advent of penicillin and other antibiotics, the focus began to shift.

In the mid-20th century, a significant development was the discovery of dapsone's remarkable efficacy against Mycobacterium leprae, the causative agent of leprosy. researchgate.netnih.gov This led to decades of research focused on its use as a primary treatment for this disease.

Later, researchers began to uncover the anti-inflammatory properties of dapsone, independent of its antimicrobial effects. nih.govresearchgate.net This discovery opened up new avenues of research, exploring its use in a variety of non-infectious, inflammatory skin conditions. nih.govresearchgate.net

Methodologies also evolved from simple in vivo screening in animal models of infection to more sophisticated in vitro assays to elucidate mechanisms of action. nih.gov Modern research employs advanced analytical techniques for pharmacokinetic studies and molecular modeling to understand structure-activity relationships. nih.gov The development of topical formulations of dapsone to minimize systemic side effects is another example of this evolution. wikipedia.org

If research on this compound followed a similar trajectory, it might have initially been evaluated for antibacterial and antileprotic activity before any potential anti-inflammatory or other pharmacological properties were investigated.

Key Academic Contributions and Milestones in Sulfonamide and Dapsone Understanding

Several key milestones have shaped our understanding of sulfonamides and dapsone.

| Milestone | Description | Key Compound(s) | Approximate Time Period |

| Discovery of Antibacterial Action | The discovery that sulfonamides could cure systemic bacterial infections. | Prontosil, Sulfanilamide | 1930s |

| Elucidation of Mechanism of Action | The understanding that sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. | Sulfonamides | 1940s |

| Application in Leprosy Treatment | The establishment of dapsone as a cornerstone of multidrug therapy for leprosy. | Dapsone | 1940s-1950s |

| Discovery of Anti-inflammatory Properties | The recognition that dapsone possesses anti-inflammatory effects, leading to its use in various dermatological conditions. | Dapsone | 1950s onwards |

These milestones for the parent compounds would have provided the foundational knowledge for any subsequent research into derivatives like this compound.

Interdisciplinary Perspectives Shaping Sulfonamide Research Trajectories

The study of sulfonamides and their derivatives has always been interdisciplinary.

Organic Chemistry: Chemists have been central to the synthesis of new derivatives with improved properties. nih.gov

Microbiology: Microbiologists have been crucial in evaluating the antibacterial spectrum and understanding mechanisms of resistance.

Pharmacology and Toxicology: Pharmacologists have studied the absorption, distribution, metabolism, and excretion of these drugs, as well as their toxic effects. nih.gov

Clinical Medicine: Clinicians have been instrumental in conducting clinical trials and identifying new therapeutic applications for these compounds, from infectious diseases to dermatology and beyond. nih.govresearchgate.net

Environmental Science: More recently, the environmental fate and impact of sulfonamides as persistent organic pollutants have become a focus of research. researchgate.net